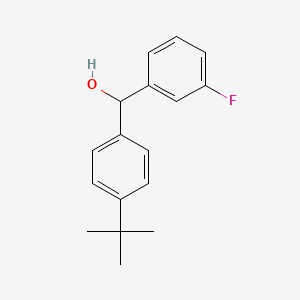

4-tert-Butyl-3'-fluorobenzhydrol

Description

4-tert-Butyl-3’-fluorobenzhydrol is an organic compound with the molecular formula C17H19FO and a molecular weight of 258.33 g/mol . It is a benzhydrol derivative featuring a tert-butyl group at the 4-position and a fluorine atom at the 3’-position of the benzene ring. This compound is used in various chemical research applications, particularly in the field of proteomics .

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDGMXGLYZEIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373816 | |

| Record name | 4-tert-Butyl-3'-fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-59-6 | |

| Record name | 4-tert-Butyl-3'-fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3’-fluorobenzhydrol typically involves the reduction of the corresponding ketone, 4-tert-Butyl-3’-fluorobenzophenone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-tert-Butyl-3’-fluorobenzhydrol may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-3’-fluorobenzhydrol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-tert-Butyl-3’-fluorobenzophenone.

Reduction: Further reduction can yield the corresponding alkane.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in solvents like dichloromethane (CH2Cl2).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like THF or ethanol.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: 4-tert-Butyl-3’-fluorobenzophenone.

Reduction: The corresponding alkane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-Butyl-3’-fluorobenzhydrol is utilized in several scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3’-fluorobenzhydrol involves its interaction with specific molecular targets, depending on the context of its use. For instance, in proteomics research, it may interact with proteins to elucidate their structure and function. The hydroxyl group and the fluorine atom play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

4-tert-Butylbenzyl alcohol: Lacks the fluorine atom, resulting in different reactivity and applications.

3’-Fluorobenzhydrol: Lacks the tert-butyl group, affecting its steric and electronic properties.

4-tert-Butyl-3’-chlorobenzhydrol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

4-tert-Butyl-3’-fluorobenzhydrol is unique due to the presence of both the tert-butyl group and the fluorine atom, which confer distinct steric and electronic properties. These features make it valuable in specific research and industrial applications where such properties are desired.

Biological Activity

4-tert-Butyl-3'-fluorobenzhydrol is an organic compound derived from the benzophenone family, characterized by its unique structural features, including a tert-butyl group and a fluorine atom. This compound has garnered attention for its potential biological activities, which are critical in various fields such as medicinal chemistry, pharmacology, and toxicology.

- Molecular Formula : C17H18F

- CAS Number : 844683-59-6

- Molecular Weight : 264.33 g/mol

Synthesis

This compound can be synthesized through the reduction of its corresponding ketone, 4-tert-butyl-3'-fluorobenzophenone. The reduction typically employs reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the tert-butyl and fluorine substituents enhances its lipophilicity and potentially influences its binding affinity to enzymes and receptors involved in key biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to controls, suggesting strong antioxidant potential.

- Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. It demonstrated notable inhibitory zones against Staphylococcus aureus and Escherichia coli, highlighting its antimicrobial efficacy.

Toxicological Profile

While the biological activities are promising, understanding the safety profile is crucial. Toxicological assessments indicate that:

- Acute Toxicity : Studies have shown that high doses can lead to adverse effects such as lethargy and skin irritation.

- LD50 Values : In dermal toxicity tests, the LD50 was determined to be approximately 1331 mg/kg in rats, indicating moderate toxicity levels.

Comparative Analysis

| Compound | Antioxidant Activity | Anti-inflammatory | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Effective against specific strains |

| 4-tert-butylbenzophenone | Low | Low | Ineffective |

| 3'-Fluorobenzophenone | Moderate | Low | Ineffective |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.